molecular formula C8H17NO3 B2377709 Tert-butyl (2S)-3-amino-2-methoxypropanoate CAS No. 2248174-93-6

Tert-butyl (2S)-3-amino-2-methoxypropanoate

Cat. No.: B2377709
CAS No.: 2248174-93-6
M. Wt: 175.228
InChI Key: WSKBWUHINNXLSW-LURJTMIESA-N
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Description

Tert-butyl (2S)-3-amino-2-methoxypropanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxy group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-3-amino-2-methoxypropanoate typically involves the protection of the amino group of an amino acid, followed by esterification. One common method involves the use of tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate as a catalyst . This method provides good yields and is compatible with various amino acid side chains.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by facilitating the direct introduction of the tert-butoxycarbonyl group into the amino acid .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-3-amino-2-methoxypropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products include substituted amines or amides.

Scientific Research Applications

Tert-butyl (2S)-3-amino-2-methoxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins.

    Medicine: It is investigated for its potential use in drug development and as a prodrug.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2S)-3-amino-2-methoxypropanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. This compound can modulate biochemical pathways by acting as a substrate or inhibitor for specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-3-amino-2-hydroxypropanoate
  • Tert-butyl (2S)-3-amino-2-ethoxypropanoate

Uniqueness

Tert-butyl (2S)-3-amino-2-methoxypropanoate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

tert-butyl (2S)-3-amino-2-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)6(5-9)11-4/h6H,5,9H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKBWUHINNXLSW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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